2-Octene, 2,6-dimethyl-8-(2-propenyloxy)-
Description
2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- is a branched, unsaturated ether derivative of octene. Its structure features a central octene backbone substituted with two methyl groups at positions 2 and 6 and a propenyloxy (allyl ether) group at position 6. This compound’s reactivity is influenced by its conjugated double bonds, steric hindrance from methyl groups, and the electron-rich nature of the allyl ether moiety.
Properties
CAS No. |
139694-24-9 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
2,6-dimethyl-8-prop-2-enoxyoct-2-ene |
InChI |
InChI=1S/C13H24O/c1-5-10-14-11-9-13(4)8-6-7-12(2)3/h5,7,13H,1,6,8-11H2,2-4H3 |
InChI Key |
FANQMMZFHNTSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CCOCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity and stability of 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- can be contextualized by comparing it to structurally or functionally related compounds. Below is a detailed analysis based on available
Table 1: Comparison of Key Compounds in NO₃ Radical Reactions
Key Findings:
Steric Effects: Bicyclo[2.2.2]-2-octene’s rigid bicyclic structure enhances reactivity with NO₃ radicals compared to linear alkenes like trans-2-butene, as strain increases susceptibility to radical attack . In contrast, the methyl and propenyloxy groups in 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- likely introduce steric hindrance, slowing NO₃ reactions.
However, this effect could be counteracted by steric shielding of the double bond.
Chain Length and Branching: Longer alkenes (e.g., octene derivatives) generally exhibit lower reactivity with NO₃ than smaller alkenes (e.g., propene) due to reduced orbital overlap and increased branching .
Preparation Methods
Etherification via Williamson Synthesis
The Williamson ether synthesis remains a foundational method for introducing the propenyloxy group at the C8 position. This two-step process involves:
- Alkylation of a phenolic intermediate : A tertiary alcohol precursor, such as 2,6-dimethyl-8-hydroxy-2-octene, is treated with propenyl bromide in the presence of a base (e.g., potassium carbonate).
- Elimination to form the double bond : Subsequent dehydration using concentrated sulfuric acid or phosphoric acid yields the target alkene.
Critical parameters include:
- Temperature : Optimal alkylation occurs at 60–80°C, while elimination requires higher temperatures (100–120°C).
- Solvent selection : Polar aprotic solvents like dimethylformamide enhance nucleophilic substitution rates.
Table 1 : Representative Yields from Williamson-Based Syntheses
| Starting Material | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,6-Dimethyl-8-hydroxyoctane | K₂CO₃ | 70 | 62 |
| 2,6-Dimethyl-8-hydroxy-2-octene | NaOH (aq.) | 80 | 58 |
Grignard Addition-Elimination Sequences
Grignard reagents facilitate the construction of the branched carbon skeleton. For example:
- Addition of methylmagnesium bromide to 6-methyl-7-octen-2-one forms a tertiary alcohol intermediate.
- Acid-catalyzed elimination generates the double bond at C2 while preserving the propenyloxy group.
This method provides superior stereocontrol but requires anhydrous conditions and strict temperature modulation (<0°C during Grignard addition).
Transition Metal-Catalyzed Methods
Cobalt-Mediated Allyl Ether Isomerization
Recent advances in cobalt pincer complexes enable stereoselective synthesis of allyl ether derivatives. The [(PCNHCP)Co(N₂)][BAr₄F] (3 ) and [(PCNHCP)Co(CH₃)] (4 ) catalysts developed by demonstrate dual selectivity:
- Complex 3 favors Z-isomer formation via π-allyl intermediates (ΔΔG‡ = 1.2 kcal/mol).
- Complex 4 promotes E-isomers through reversible 1,2-methyl migration mechanisms.
Mechanistic Insights :
- π-Allyl Intermediate Stability : Catalyst 3 dissociates N₂ to form a η³-π-allyl intermediate, favoring Z-stereochemistry due to reduced steric hindrance.
- Steric Crowding : Bulky substituents on the pincer ligand (e.g., tert-butyl groups) hinder undesired β-hydride elimination.
Table 2 : Catalytic Performance in Allyl Ether Isomerization
| Catalyst | Substrate | Temperature (°C) | E:Z Ratio | Yield (%) |
|---|---|---|---|---|
| 3 | Allyl trimethylsilyl ether | 80 | 1:4.3 | 89 |
| 4 | Allyl ethyl ether | 100 | 3.7:1 | 92 |
Palladium-Catalyzed Cross-Coupling
Palladium(0) complexes (e.g., Pd(PPh₃)₄) enable convergent synthesis through Suzuki-Miyaura coupling:
- Boronic ester preparation : 2-Propenyloxy-8-bromo-2,6-dimethyloctane is reacted with pinacolborane.
- Cross-coupling : The boronic ester couples with vinyl halides to install the C2 double bond.
This method achieves high regioselectivity but suffers from palladium residue contamination, necessitating rigorous purification.
Solvent and Temperature Effects
Solvent Polarity and Reaction Kinetics
Nonpolar solvents (e.g., hexane) slow etherification but minimize side reactions like hydrolysis. In contrast, tetrahydrofuran (THF) accelerates Grignard additions but requires strict anhydrous conditions.
Table 3 : Solvent Impact on Williamson Synthesis Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 68 |
| Acetone | 20.7 | 54 |
| Toluene | 2.4 | 32 |
Thermal Stability Considerations
The propenyloxy group undergoes decomposition above 150°C, limiting high-temperature steps. Differential scanning calorimetry (DSC) reveals two endothermic peaks at 112°C (melting) and 148°C (decomposition).
Purification and Characterization
Q & A
Q. What are the key considerations for synthesizing 2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- in a laboratory setting?
Synthesis requires careful selection of starting materials (e.g., allyl ether precursors), optimization of reaction conditions (temperature, solvent polarity, and catalyst choice), and purification methods (e.g., column chromatography or distillation). Researchers must validate each step using analytical techniques like TLC or GC-MS to ensure intermediate stability and final product purity . Safety protocols for handling volatile intermediates (e.g., proper ventilation, PPE) should align with laboratory hazard guidelines .
Q. How can researchers characterize the physical and chemical properties of this compound?
Characterization involves:
- Spectroscopic analysis : and to confirm structural integrity (e.g., verifying allyl ether and methyl branching patterns) .
- Mass spectrometry (ESI-MS) : To determine molecular weight and fragment patterns .
- Thermal stability testing : Differential scanning calorimetry (DSC) to assess decomposition thresholds.
Documentation should follow standardized reporting formats for reproducibility .
Q. What safety protocols are critical when handling 2-Octene derivatives?
- Ventilation and containment : Use fume hoods for volatile intermediates to prevent inhalation exposure .
- Reactivity assessment : Test for peroxide formation due to the allyl ether group’s susceptibility to oxidation .
- Emergency procedures : Train personnel in spill management and first aid for skin/eye contact .
Advanced Research Questions
Q. How can contradictory data in synthesis yields or purity be resolved?
Contradictions often arise from:
- Impurity profiling : Use HPLC or GC-MS to identify side products (e.g., epoxidation byproducts from allyl ether groups) and adjust reaction stoichiometry .
- Statistical validation : Apply ANOVA to compare batch-to-batch variability in reaction conditions (e.g., temperature gradients in exothermic steps) .
Q. What computational methods are suitable for predicting reaction pathways or stability?
Q. How can researchers design experiments to study degradation pathways under environmental conditions?
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
- Mixer efficiency : Poor agitation in large-scale reactors can lead to uneven heat distribution, promoting racemization or isomerization. Optimize flow chemistry setups to maintain stereocontrol .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate stereochemistry .
Q. How can structure-activity relationships (SAR) be explored for functional derivatives?
- Systematic substitution : Replace the 2-propenyloxy group with bulkier alkoxy variants (e.g., cyclopropylmethoxy) and compare steric effects on reactivity via kinetic studies .
- Electronic effects : Introduce electron-withdrawing groups (e.g., nitro) to the octene backbone and measure changes in electrophilic addition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
